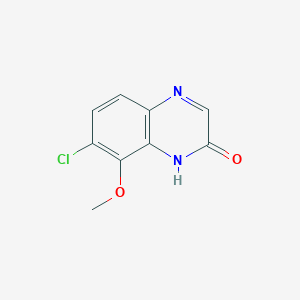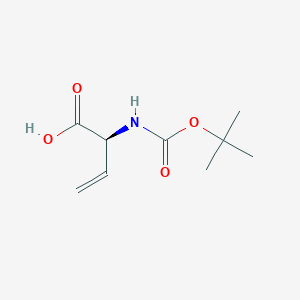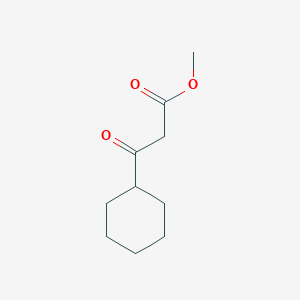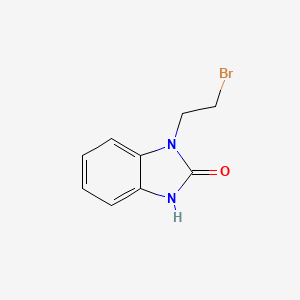
(1-三苯甲基-1H-咪唑-4-基)乙酸
描述
The compound “(1-Trityl-1H-imidazol-4-yl)acetic acid” contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trityl group, which is a triphenylmethyl group, and an acetic acid group.
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用
配位化学中的合成和表征
1-三苯甲基-1H-咪唑-4-基乙酸及其衍生物已用于配位化学。例如,2-(1H-咪唑-1-基)乙酸与三苯基锡和环己基锡化合物反应,形成具有不同配位模式的配合物。这些配合物表现出独特的结构性质,例如聚合链结构和大环四核结构(Gan & Tang,2011)。
绿色化学中的有机催化
在绿色化学中,1-三苯甲基-1H-咪唑-4-基乙酸衍生物已被探索作为有机催化剂。这些化合物已被用于在环境友好的条件下合成各种有机分子。例如,咪唑-1-基-乙酸作为一种高效且可循环利用的双功能有机催化剂,用于在无溶剂条件下合成1,8-二氧代八氢氧杂蒽(Nazari等,2014)。
有机合成中的催化
1-三苯甲基-1H-咪唑-4-基乙酸的衍生物已被用作各种有机化合物的合成催化剂。例如,衍生物三苯甲基氯化物有效地催化了在中性和无溶剂条件下合成1,2,4,5-四取代咪唑(Moosavi‐Zare等,2014)。
药物化学中的关键中间体的合成
该化合物对于合成药物的关键中间体至关重要。例如,咪唑-1-基-乙酸盐酸盐(唑来膦酸的关键中间体)的合成是通过咪唑的N-烷基化实现的(Singh等,2008)。
缓蚀
衍生自1-三苯甲基-1H-咪唑-4-基乙酸的化合物已显示出作为缓蚀剂的潜力。例如,合成了基于氨基酸的咪唑衍生物,并研究了它们对低碳钢的缓蚀性能(Srivastava等,2017)。
无溶剂合成
该化合物在无溶剂合成工艺中至关重要,为制备药物中间体(如咪唑-1-基-乙酸盐酸盐)提供了环保且有效的方法(Belwal & Patel,2019)。
作用机制
Target of Action
Imidazole derivatives, the core structure of this compound, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of biological targets.
Mode of Action
The mode of action of imidazole derivatives often involves interactions with enzymes, receptors, or other proteins, leading to changes in cellular processes .
生化分析
Biochemical Properties
(1-Trityl-1H-imidazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of (1-Trityl-1H-imidazol-4-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, thereby affecting the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of (1-Trityl-1H-imidazol-4-yl)acetic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . These binding interactions often result in conformational changes in the target molecules, which can alter their activity and function. Furthermore, (1-Trityl-1H-imidazol-4-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Trityl-1H-imidazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Trityl-1H-imidazol-4-yl)acetic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (1-Trityl-1H-imidazol-4-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(1-Trityl-1H-imidazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (1-Trityl-1H-imidazol-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as binding affinity and cellular uptake rates.
Subcellular Localization
The subcellular localization of (1-Trityl-1H-imidazol-4-yl)acetic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
属性
IUPAC Name |
2-(1-tritylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSMFMHNXGZJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454845 | |
| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168632-03-9 | |
| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)




